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6,6-dimethylhept-1-yne

Cat. No.: B6154858
CAS No.: 1802057-89-1
M. Wt: 124.2
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Description

Significance of Terminal Alkynes in Modern Organic Synthesis

Terminal alkynes are a class of hydrocarbons distinguished by a carbon-carbon triple bond at the end of a carbon chain. uga-editions.com This structural feature imparts unique reactivity that makes them invaluable tools in modern organic synthesis. solubilityofthings.com The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic compared to hydrogens on sp2 or sp3 hybridized carbons, allowing for its removal by a strong base to form a highly reactive acetylide anion. studyorgo.com This anion serves as a potent nucleophile, enabling the formation of new carbon-carbon bonds, a fundamental process for constructing more complex molecular skeletons. studyorgo.com

The versatility of terminal alkynes is demonstrated by their participation in a wide array of chemical transformations. numberanalytics.com They are foundational building blocks in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. solubilityofthings.comnumberanalytics.com Key reactions involving terminal alkynes include:

Alkylation and Arylation: Acetylide anions readily react with alkyl halides to form internal alkynes. wikipedia.org Furthermore, transition-metal catalyzed cross-coupling reactions, such as the Sonogashira reaction, enable the coupling of terminal alkynes with aryl or vinyl halides, a process that was classically challenging. wiley-vch.de

Addition Reactions: The triple bond can undergo various addition reactions. Hydration, for instance, typically yields ketones, while hydrogenation can produce either alkenes or alkanes depending on the catalyst used. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com

Click Chemistry: Terminal alkynes are cornerstone reactants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction is prized for its high efficiency, regioselectivity, and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science.

Hydrofunctionalization: Modern catalytic methods allow for the addition of various E-H bonds across the triple bond, including hydroboration, which leads to versatile vinylic boranes. wikipedia.orgchinesechemsoc.org

The following table summarizes the key properties and reaction types that underscore the importance of terminal alkynes in synthesis.

Property/Reaction TypeDescriptionSignificance in Synthesis
Acidity of Terminal C-H The proton on the sp-hybridized carbon is relatively acidic (pKa ≈ 25) and can be removed by a strong base. masterorganicchemistry.comFormation of nucleophilic acetylide anions for C-C bond formation. studyorgo.com
Alkylation (SN2) Acetylide anions react with primary alkyl halides to form internal alkynes. masterorganicchemistry.comA fundamental method for extending carbon chains. studyorgo.com
Sonogashira Coupling Palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl/vinyl halides. wiley-vch.deCreates C(sp)-C(sp²) bonds, linking alkynyl groups to aromatic or vinylic systems.
Favorskii Reaction Nucleophilic addition of acetylides to carbonyl compounds (aldehydes/ketones). wikipedia.orgjk-sci.comSynthesis of propargylic alcohols, which are versatile synthetic intermediates. jk-sci.com
Hydration Addition of water across the triple bond, typically catalyzed by mercury(II) or other transition metals. numberanalytics.comForms enols that tautomerize to ketones or aldehydes. masterorganicchemistry.com
Partial Hydrogenation Reduction to an alkene using specific catalysts like Lindlar's catalyst (for cis-alkenes) or Na/NH₃ (for trans-alkenes). masterorganicchemistry.comStereoselective synthesis of disubstituted alkenes.
Azide-Alkyne Cycloaddition Copper or Ruthenium-catalyzed [3+2] cycloaddition with azides to form triazoles.A highly reliable and versatile "click" reaction for linking molecular fragments.
Oxidative Cleavage Reaction with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comCleaves the triple bond to form carboxylic acids. masterorganicchemistry.com

Overview of Strategic Importance of 6,6-dimethylhept-1-yne and its Derivatives in Chemical Research

While this compound itself is a subject of specific synthetic interest, its primary strategic importance in chemical research lies in its role as a key structural motif and precursor to highly valuable derivatives. smolecule.com The defining feature of this compound is the combination of a terminal alkyne and a sterically demanding tert-butyl group at the other end of the chain. This steric bulk significantly influences the reactivity and application of the molecule and its derivatives. cymitquimica.com

The most prominent application is in the synthesis of the antifungal drug Terbinafine. Several key derivatives of this compound are crucial intermediates in this process. justia.comquickcompany.in

6,6-Dimethylhept-1-en-4-yn-3-ol: This is a pivotal intermediate in many synthetic routes to Terbinafine. d-nb.infogoogle.com It is typically synthesized by the reaction of the lithium or magnesium salt of tert-butylacetylene (3,3-dimethyl-1-butyne) with acrolein. quickcompany.ingoogle.comgoogle.com The presence of the hydroxyl group, an alkene, and an alkyne in one molecule makes it a versatile building block for further transformations. cymitquimica.com

1-Chloro-6,6-dimethyl-2-hepten-4-yne and 1-Bromo-6,6-dimethyl-2-hepten-4-yne: These halogenated derivatives are formed from 6,6-dimethylhept-1-en-4-yn-3-ol. justia.comchemicalbook.com The halogen serves as an excellent leaving group for the subsequent nucleophilic substitution reaction with N-methyl-1-naphthalenemethylamine to complete the carbon skeleton of Terbinafine. quickcompany.in

Beyond its role in pharmaceutical synthesis, this compound serves as a starting material in other areas of organic synthesis. For example, it can be converted to (4E)-6,6-dimethylhepta-1,4-diene through a nickel-catalyzed carboallylation reaction, demonstrating its utility in constructing conjugated diene systems.

The table below highlights these important derivatives and their roles.

Compound NameMolecular FormulaRole in Chemical ResearchReference
This compound C₉H₁₆Starting material for the synthesis of conjugated dienes.
6,6-Dimethylhept-1-en-4-yn-3-ol C₉H₁₄OKey intermediate in the synthesis of the antifungal drug Terbinafine. cymitquimica.comquickcompany.ind-nb.info
(E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne C₉H₁₃BrIntermediate derived from the corresponding alcohol; used for condensation step in Terbinafine synthesis. justia.com
1-Chloro-6,6-dimethyl-2-hepten-4-yne C₉H₁₃ClPharmaceutical intermediate for Terbinafine; the chlorine acts as a leaving group. chemicalbook.com
(4E)-6,6-dimethylhepta-1,4-diene C₉H₁₆A conjugated diene synthesized from this compound.

Historical Development of Alkynyl Chemistry Pertaining to Branched Heptane (B126788) Structures

The ability to synthesize branched alkane structures like this compound is the culmination of over a century of developments in organic chemistry. The historical narrative is not one of a direct pursuit of this specific molecule, but rather the establishment of fundamental reactions that made such structures accessible.

The journey begins in the late 19th and early 20th centuries with the discovery and initial exploration of acetylene (B1199291), the simplest alkyne. wiley-vch.de A landmark discovery from this era was the Favorskii reaction , first reported in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii. wikipedia.orgjk-sci.com This reaction, involving the addition of a metal acetylide to a carbonyl compound, provided one of the first general methods for C-C bond formation using alkynes and laid the groundwork for creating more complex, branched architectures. wikipedia.org

The development of organometallic reagents was another critical turning point. The discovery of Grignard reagents around 1900 provided a robust method for creating nucleophilic carbon species. uga-editions.com The subsequent use of both Grignard and organolithium reagents became the standard protocol for deprotonating terminal alkynes to form acetylides. studyorgo.comgoogle.com This methodology is central to the synthesis of derivatives of this compound, which starts with the deprotonation of the highly branched tert-butylacetylene. quickcompany.in

The mid-20th century witnessed a rapid expansion of synthetic methods, particularly with the rise of transition-metal catalysis. uga-editions.comnumberanalytics.com While early alkyne chemistry relied on stoichiometric reagents, the development of catalytic processes revolutionized the field. Reactions such as cobalt-catalyzed hydroformylation and Reppe's work on alkyne cyclization expanded the synthetic toolkit. uga-editions.com A major breakthrough was the development of palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, which solved the long-standing challenge of efficiently connecting terminal alkynes to aryl and vinyl groups. wiley-vch.de

The synthesis of branched heptane structures, in general, has long been established through classical methods. byjus.com The historical significance lies in the convergence of these two fields: the application of increasingly sophisticated alkyne reactions to branched starting materials. The synthesis of Terbinafine, first patented in the 1980s, is a prime example of this convergence, applying the principles of acetylide addition to acrolein using a branched alkyne (tert-butylacetylene) to construct the required heptenyne backbone. justia.comquickcompany.in More recent advances in areas like alkyne metathesis and cross-dehydrogenative coupling continue to expand the possibilities for the selective synthesis of complex branched molecules containing the alkyne functionality. cdnsciencepub.commpg.de

Properties

CAS No.

1802057-89-1

Molecular Formula

C9H16

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethylhept 1 Yne

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 6,6-dimethylhept-1-yne reveals several logical disconnection points. The most straightforward approach involves disconnecting the C2-C3 single bond, which is adjacent to the alkyne. This leads to two key synthons: an acetylide anion equivalent and a neopentyl halide or a related electrophile. This strategy is synthetically realized through the alkylation of acetylene (B1199291) or a protected acetylene derivative.

Another potential disconnection is at the triple bond itself, which is less common for terminal alkynes but can be considered in the context of certain coupling reactions. However, for a simple terminal alkyne like this compound, the C2-C3 disconnection is the most prevalent and practical approach.

Target Molecule Key Disconnection Synthons Corresponding Reagents
This compoundC2-C3 bondAcetylide anion and Neopentyl cation equivalentAcetylene/Sodium Amide and Neopentyl bromide

Classical Preparative Routes for Terminal Alkynes Relevant to this compound

Several classical methods for the synthesis of terminal alkynes can be adapted for the preparation of this compound.

Alkylation of Acetylide Anions with Appropriate Halides

The alkylation of acetylide anions is a fundamental and widely used method for the formation of carbon-carbon bonds to an sp-hybridized carbon. nih.gov This reaction involves the deprotonation of a terminal alkyne, such as acetylene, with a strong base to form a highly nucleophilic acetylide anion. sarthaks.com This anion then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide. sarthaks.com

For the synthesis of this compound, this would involve the reaction of an acetylide anion with a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane). Due to the steric hindrance of the neopentyl group, the SN2 reaction can be slow. However, since neopentyl halides are primary halides and cannot undergo elimination via the E2 mechanism due to the lack of a β-hydrogen, substitution is the favored pathway, albeit potentially requiring forcing conditions.

Reaction Scheme:

HC≡CH + NaNH₂ → HC≡C⁻Na⁺ + NH₃ HC≡C⁻Na⁺ + (CH₃)₃CCH₂Br → (CH₃)₃CCH₂C≡CH + NaBr

Reactants Reagents and Conditions Product Key Features
Acetylene, Neopentyl bromide1. Sodium amide (NaNH₂) in liquid ammonia (B1221849) 2. SN2 reactionThis compoundForms C-C bond, suitable for primary halides

Elimination Reactions for Alkyne Formation (e.g., Dehydrohalogenation of Vicinal or Geminal Dihaloalkanes)

Alkynes can be synthesized through the double dehydrohalogenation of vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihaloalkanes. libretexts.orgyoutube.com This reaction typically requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to effect the two successive E2 elimination reactions. libretexts.orgyoutube.com

To synthesize this compound via this method, a suitable precursor would be either 1,2-dihalo-6,6-dimethylheptane or 1,1-dihalo-6,6-dimethylheptane. The synthesis of these dihaloalkanes would, in turn, likely start from a corresponding alkene or aldehyde/ketone. However, the dehydrohalogenation of neopentyl-substituted dihalides can be complicated by the potential for rearrangement in the intermediate vinyl halide under certain conditions. While neopentyl bromide itself undergoes dehydrohalogenation through a rearrangement of the carbocation in an E1 mechanism, the strong base conditions typically used for alkyne synthesis favor the E2 mechanism, which would be challenging for a neopentyl system. doubtnut.com

Isomerization of Internal Alkyne Precursors

Terminal alkynes can be obtained by the isomerization of internal alkynes. This process is driven by the formation of the more stable acetylide anion of the terminal alkyne in the presence of a very strong base. A common reagent for this transformation is potassium 3-aminopropylamide (KAPA), which is prepared from potassium hydride and 1,3-diaminopropane.

In the context of this compound, an internal alkyne such as 6,6-dimethylhept-2-yne could be isomerized to the terminal alkyne. The internal alkyne could be synthesized through various methods, including the alkylation of a smaller terminal alkyne. The strong base deprotonates a carbon adjacent to the triple bond, and through a series of proton transfers via an allene (B1206475) intermediate, the triple bond migrates to the terminal position. The reaction is driven to completion by the irreversible deprotonation of the terminal alkyne.

Reaction Scheme:

(CH₃)₃CCH₂CH₂C≡CCH₃ + KAPA → [(CH₃)₃CCH₂CH₂CH₂C≡C]⁻K⁺ → (CH₃)₃CCH₂CH₂CH₂C≡CH

Starting Material Reagent Product Key Features
6,6-dimethylhept-2-ynePotassium 3-aminopropylamide (KAPA)This compoundIrreversible isomerization to the terminal alkyne

Modern Catalytic and Stereoselective Syntheses of this compound and its Analogs

Modern synthetic methods offer catalytic and often more selective routes to alkynes and their derivatives.

Cross-Coupling Methodologies (e.g., Sonogashira Coupling of Haloalkenes with Terminal Alkynes or Acetylides)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgjk-sci.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgjk-sci.com

While the standard Sonogashira coupling is used to synthesize internal alkynes or connect an alkyne to an sp²-hybridized carbon, variations of this methodology can be envisioned for the synthesis of terminal alkynes or their analogs. For instance, a haloalkene could be coupled with a protected acetylene, followed by deprotection to yield the terminal alkyne.

A more direct, though less common, application for synthesizing a structure like this compound would be a coupling reaction involving a neopentyl electrophile. However, the Sonogashira reaction is not typically used for coupling with sp³-hybridized carbons. Other modern cross-coupling reactions, such as those involving Negishi or Suzuki coupling partners derived from terminal alkynes, could potentially be adapted for this purpose, though they are not as direct as the classical alkylation method.

Recent advancements in catalysis have also focused on developing stereoselective methods for the synthesis of various alkyne-containing molecules, although these are more relevant to the synthesis of more complex structures than this compound itself. nih.govrsc.orgnih.govrsc.org

C-C Bond Formation via Organometallic Reagents (e.g., Grignard and Organolithium Chemistry with Aldehydes/Ketones, then further transformation)

The construction of the carbon skeleton of this compound can be efficiently achieved through carbon-carbon bond formation strategies utilizing highly reactive organometallic reagents. sigmaaldrich.com Among the most powerful and versatile of these are Grignard and organolithium reagents, which function as potent carbon nucleophiles or strong bases. orgosolver.comtaylorandfrancis.com The synthesis typically involves the deprotonation of a suitable terminal alkyne to form a metal acetylide, which then acts as a nucleophile to attack an electrophilic carbon, such as that in an aldehyde or ketone. libretexts.orglibretexts.org

Terminal alkynes exhibit unusually high acidity for hydrocarbons (pKa ≈ 25), allowing them to be deprotonated by sufficiently strong bases like organolithium compounds (e.g., n-butyllithium) or Grignard reagents. libretexts.orgmasterorganicchemistry.com This acid-base reaction generates a highly nucleophilic acetylide anion. This species is central to building the molecular framework.

The general reaction sequence involves:

Formation of the Organometallic Reagent : An alkyl halide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form a Grignard reagent (R-MgX), or with lithium metal in a hydrocarbon solvent (like pentane (B18724) or hexane) to form an organolithium reagent (R-Li). orgosolver.comlibretexts.org

Formation of the Acetylide : The organometallic reagent acts as a strong base to deprotonate a terminal alkyne, yielding a metal acetylide. For a molecule with the neopentyl group of this compound, a common starting material is 3,3-dimethyl-1-butyne (B43207) (t-butylacetylene).

Nucleophilic Attack : The resulting t-butylacetylide is then reacted with an appropriate electrophile, such as an aldehyde or ketone, to form a new C-C bond. libretexts.org This reaction typically yields a secondary or tertiary propargyl alcohol.

Further Transformation : The propargyl alcohol intermediate would then require subsequent chemical modifications, such as deoxygenation or reduction of other functional groups, to arrive at the final saturated alkyl chain of this compound.

A relevant example is found in the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, a key intermediate for various pharmaceutical compounds. nbinno.comgoogle.comnbinno.com In this process, t-butylacetylene is first treated with a proton-extracting agent, such as ethylmagnesium bromide (a Grignard reagent) or butyllithium (B86547) (an organolithium reagent), to form the t-butylacetylide. google.com This acetylide is then reacted with acrolein at low temperatures (−40°C to +20°C) to yield the target molecule. google.com While this product contains additional unsaturation and a hydroxyl group, it demonstrates the core C-C bond-forming strategy. Further synthetic steps would be necessary to convert this intermediate to this compound.

Table 1: Comparison of Organometallic Reagents for Acetylide Formation
Reagent TypeExampleTypical SolventKey CharacteristicsReference
Grignard ReagentEthylmagnesium Bromide (EtMgBr)Diethyl ether (Et₂O), Tetrahydrofuran (THF)Moderately basic; requires ether solvent for stabilization; widely used. libretexts.orggoogle.com
Organolithium Reagentn-Butyllithium (n-BuLi)Hexane, PentaneVery strong base; highly reactive; can often be used at lower temperatures. libretexts.orggoogle.com

Chemo- and Regioselective Functionalization Techniques

Chemo- and regioselective functionalization techniques are crucial for the precise modification of molecules with multiple reactive sites, such as terminal alkynes. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another. For terminal alkynes like this compound, the acidic terminal proton and the pi bonds of the alkyne present distinct opportunities for selective reactions.

Transition-metal catalysis is a cornerstone of modern selective synthesis, enabling reactions that are otherwise difficult to control. acs.org For terminal alkynes, rhodium-catalyzed reactions have been developed that exhibit high levels of both chemo- and regioselectivity. organic-chemistry.orgnih.gov One such process is the cross-dimerization of two different terminal alkynes, which can be controlled to favor a specific head-to-tail coupling product. nih.gov This method allows for the atom-economical construction of functionalized enynes, which are valuable synthetic building blocks. nih.govnih.gov The mechanism often involves the oxidative addition of the rhodium catalyst to the C-H bond of the more acidic or less sterically hindered alkyne, followed by hydroalkynylation. organic-chemistry.orgnih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh₃), is critical for achieving high yields and selectivity. organic-chemistry.org

Another powerful technique is the regio- and chemoselective hydroboration of terminal alkynes, which can be catalyzed by organo rare earth metal complexes. rsc.org This atom-efficient process adds a borane (B79455) (like pinacolborane) across the triple bond to produce (E)-1-alkenylborons with high selectivity (>99.9%). rsc.org These vinylboron compounds are highly versatile intermediates that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form more complex molecules. The reaction proceeds with broad functional-group tolerance and can even be performed without a solvent. rsc.org

Table 2: Examples of Selective Functionalization of Terminal Alkynes
Reaction TypeCatalyst SystemProduct TypeKey Selectivity FeatureReference
Cross-DimerizationRhodium catalyst with PPh₃ ligandConjugated EnynesHigh chemo- and regioselectivity for head-to-tail dimerization. organic-chemistry.orgnih.govnih.gov
HydroborationRare earth metal monoalkyl complexes(E)-1-AlkenylboronsHigh regioselectivity for boron addition to the terminal carbon; high E-stereoselectivity. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irmdpi.com In the context of synthesizing this compound, these principles encourage the development of methodologies that are more environmentally benign, energy-efficient, and economically viable than traditional approaches. ijnc.ir Key areas of focus include the use of safer solvents, the development of catalytic rather than stoichiometric processes, and the intensification of reactions through technologies like flow chemistry. ijnc.irresearchgate.net

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or replacement of volatile organic solvents, which often pose environmental and health risks. researchgate.net Solvent-free reactions represent an ideal approach, where reactants are mixed directly, often with mechanical energy input to facilitate the reaction. ijnc.ir Mechanochemical methods, such as ball milling, can drive chemical transformations in the solid state, eliminating the need for solvents and sometimes leading to higher yields and selectivities. ijnc.ir For the synthesis of alkynes, which can involve solid-supported reagents or catalysts, these solvent-free approaches offer a promising green alternative.

The use of water as a reaction medium is another key green chemistry strategy. However, its application in the synthesis of this compound via traditional organometallic routes is challenging. The organolithium and Grignard reagents used to form the necessary acetylide intermediates are extremely strong bases that react violently with water, which would quench the reagent before it could participate in the desired C-C bond formation. libretexts.orglibretexts.org Therefore, performing such reactions in an aqueous medium would require the development of novel, water-stable catalysts or protective group strategies that are currently areas of active research.

Biocatalytic and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. youtube.com While there is no known enzyme for the de novo synthesis of an industrial alkyne like this compound, biocatalysis offers significant potential for the transformation of related functionalized intermediates. youtube.com

For instance, if a synthetic route to this compound proceeded through a ketone intermediate, a ketoreductase (KRED) enzyme could be employed for a highly stereoselective reduction to a specific alcohol enantiomer. mdpi.com Such enzymatic reductions often outperform traditional chemical methods in terms of selectivity and operate under environmentally friendly conditions (room temperature, aqueous buffer). mdpi.com Furthermore, chemoenzymatic strategies, which combine chemical and biocatalytic steps in a single pot, are gaining prominence. nih.gov This approach could involve a chemical synthesis to create a precursor that is then selectively modified by an enzyme, merging the power of traditional synthesis with the precision and sustainability of biocatalysis. nih.gov

Table 3: Potential Biocatalytic Transformations in Alkyne Synthesis
Enzyme ClassReaction TypePotential ApplicationReference
Ketoreductases (KREDs)Asymmetric reduction of ketonesStereoselective synthesis of chiral propargyl alcohols from corresponding ketones. mdpi.com
TransferasesFunctional group installationChemoselective modification of a functional group elsewhere in an alkyne-containing molecule. nih.gov
Hydrolases (e.g., Lipases)Hydrolysis of estersKinetic resolution of racemic alcohol intermediates containing an alkyne moiety. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow synthesis, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing, particularly in the areas of safety, efficiency, and scalability. nih.govacs.org By performing reactions in small, continuously moving volumes, flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time. acs.org This enhanced control is especially valuable for hazardous reactions, such as those involving highly reactive organometallic species or exothermic processes. taylorandfrancis.comresearchgate.net

The synthesis of alkynes can be plagued by safety issues in batch mode, such as the evolution of large quantities of gas or highly exothermic steps. researchgate.netrsc.org A continuous flow approach for generating alkynes from isoxazolones under diazotisation conditions has been shown to overcome these limitations. researchgate.net This method delivers the alkyne products with very short residence times (less than 1 minute) and avoids the hazards associated with scaling up the reaction in a batch reactor. researchgate.netrsc.org Similarly, the generation and use of organolithium reagents to form acetylides can be performed more safely and efficiently in a flow system, where the unstable intermediate is generated and consumed immediately in a subsequent reaction zone. taylorandfrancis.com

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Alkynes
ParameterBatch SynthesisContinuous Flow SynthesisReference
SafetyRisks from exotherms and gas evolution, especially on a large scale.Improved heat and mass transfer minimizes risks; small reaction volume enhances safety. nih.govresearchgate.net
ScalabilityScaling up can be complex and may require significant process redesign.Scalability is achieved by running the system for a longer duration ("scaling out"). rsc.org
Reaction ControlPotential for temperature and concentration gradients ("hot spots").Precise control over temperature, pressure, and residence time. acs.org
ProductivityLimited by the size of the reactor and cycle time.Can achieve high productivity through continuous operation. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of 6,6 Dimethylhept 1 Yne

Electrophilic Additions to the Terminal Alkyne Moiety

The π-bonds of the alkyne moiety in 6,6-dimethylhept-1-yne are susceptible to attack by electrophiles, leading to a range of addition products. The regioselectivity of these reactions is a key consideration, often governed by the formation of the most stable carbocation intermediate.

Hydration, Hydrohalogenation, and Halogenation Reactions

Hydration: The addition of water across the triple bond of this compound can be catalyzed by strong acids, typically in the presence of a mercuric salt (HgSO₄). This reaction follows Markovnikov's rule, where the initial electrophilic attack on the alkyne results in the formation of a vinyl carbocation. The subsequent attack of water occurs at the more substituted carbon. The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding 6,6-dimethylheptan-2-one.

Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) also proceeds via a Markovnikov addition. The hydrogen atom adds to the terminal carbon (C1), and the halide adds to the internal carbon (C2), forming a vinyl halide. If two equivalents of HX are used, a geminal dihalide is produced, with both halogen atoms attached to the C2 carbon.

Halogenation: this compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂). The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene. The reaction often proceeds through a bridged halonium ion intermediate, leading to anti-addition and the formation of the trans-isomer as the major product. The addition of a second equivalent of the halogen leads to a tetrahaloalkane.

Reaction TypeReagentsKey IntermediateMajor Product
HydrationH₂O, H₂SO₄, HgSO₄Enol6,6-dimethylheptan-2-one
Hydrohalogenation (1 eq.)HBrVinyl carbocation2-bromo-6,6-dimethylhept-1-ene
Halogenation (1 eq.)Br₂Bromonium ion(E)-1,2-dibromo-6,6-dimethylhept-1-ene
Table 1. Summary of Electrophilic Addition Reactions.

Carbometalation Reactions (e.g., Allylindation)

Carbometalation involves the addition of an organometallic reagent across the carbon-carbon triple bond. This process generates a new vinyl-metal species, which can be trapped with various electrophiles, effectively forming new carbon-carbon and carbon-metal bonds in a single step.

Allylindation: A specific example of carbometalation is allylindation. Research has shown that terminal alkynes can react with allylic silanes in the presence of indium tribromide (InBr₃) to achieve regioselective anti-allylindation. nih.gov This reaction applied to this compound would involve the addition of an allyl group from an allylic silane (B1218182) and an indium species across the triple bond. The resulting 1,4-dienylindium intermediate is a versatile synthetic tool that can undergo subsequent reactions, such as palladium-catalyzed cross-coupling with aryl halides to form 1-aryl-1,4-dienes. nih.gov

Nucleophilic and Radical Reactions Involving this compound

The terminal proton of this compound is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes. chemistrysteps.com This acidity allows for its removal by a strong base, generating a potent carbon nucleophile. The alkyne can also participate in radical-mediated transformations.

Reactions of this compound with Organometallic Species

Strong bases, such as organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., ethylmagnesium bromide), can deprotonate the terminal alkyne. chemistrysteps.comgoogle.comucalgary.ca This acid-base reaction forms a lithium or magnesium acetylide of this compound. This acetylide anion is a powerful nucleophile that can be used in a variety of carbon-carbon bond-forming reactions. chemistrysteps.comucalgary.ca

For instance, the resulting acetylide can react with electrophiles like aldehydes, ketones, or primary alkyl halides in Sₙ2 reactions. chemistrysteps.comwikipedia.org A documented industrial process utilizes the reaction of t-butylacetylene (a close structural analog) with a Grignard reagent or butyllithium (B86547) to form the corresponding acetylide, which is then reacted with the electrophile acrolein to synthesize an intermediate for the antifungal drug terbinafine. google.com This highlights the utility of the 6,6-dimethylhept-1-ynilide anion in complex molecule synthesis.

Organometallic ReagentBase TypeResulting SpeciesSubsequent Reactivity
n-Butyllithium (n-BuLi)OrganolithiumLithium 6,6-dimethylhept-1-ynilideNucleophilic addition/substitution
Ethylmagnesium Bromide (EtMgBr)Grignard Reagent(6,6-dimethylhept-1-yn-1-yl)magnesium bromideNucleophilic addition/substitution
Sodium Amide (NaNH₂)Inorganic AmideSodium 6,6-dimethylhept-1-ynilideNucleophilic substitution
Table 2. Formation of Acetylides from this compound.

Radical Additions and Cyclizations

The alkyne moiety can undergo radical addition reactions. For example, the addition of hydrogen bromide in the presence of peroxides proceeds via an anti-Markovnikov mechanism, where the bromine radical adds to the terminal carbon, leading to the formation of (E)- and (Z)-1-bromo-6,6-dimethylhept-1-ene. Furthermore, derivatives of this compound can be designed to participate in radical cyclization reactions, a powerful method for constructing cyclic molecules.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides highly efficient and selective methods for transforming alkynes. mdpi.com this compound, as a terminal alkyne, is an excellent substrate for many of these powerful reactions, including cross-coupling, hydroamination, and cycloisomerization. organic-chemistry.orgresearchgate.netresearchgate.net

One of the most prominent examples is the Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the direct formation of a C(sp)-C(sp²) bond, making it a cornerstone in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org

Another important transformation is hydroamination, the addition of an N-H bond across the triple bond. Titanium-based catalysts have been shown to facilitate the smooth hydroamination of terminal alkynes. organic-chemistry.org This reaction provides an anti-Markovnikov addition product, leading to an intermediate imine that can be subsequently hydrolyzed to an aldehyde or reduced to an amine. organic-chemistry.org This offers a direct route to terminal amines from terminal alkynes, a transformation not easily achieved by other methods.


Hydrosilylation, Hydroamination, and Hydroboration

The addition of silicon-hydrogen, nitrogen-hydrogen, and boron-hydrogen bonds across the carbon-carbon triple bond of this compound represents a fundamental approach to the synthesis of functionalized vinyl derivatives. These reactions are typically catalyzed by transition metal complexes and can exhibit high levels of regio- and stereoselectivity.

Hydrosilylation: The hydrosilylation of terminal alkynes is a well-established method for the synthesis of vinylsilanes. While specific studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the reactivity is expected to follow general principles for sterically hindered terminal alkynes. The reaction typically proceeds via the addition of a hydrosilane (R₃SiH) across the alkyne, catalyzed by platinum, rhodium, or other transition metal catalysts. The regioselectivity is influenced by the catalyst and the steric bulk of both the alkyne and the silane, generally favoring the formation of the β-vinylsilane.

Hydroamination: The addition of amines to alkynes provides a direct route to enamines and imines. The hydroamination of this compound would involve the reaction with a primary or secondary amine in the presence of a catalyst, typically based on alkali metals, alkaline earth metals, or transition metals like titanium, gold, or ruthenium. The significant steric hindrance posed by the neopentyl group in this compound would likely necessitate more forcing reaction conditions or highly active catalyst systems to achieve efficient conversion.

Hydroboration: Hydroboration of terminal alkynes, followed by oxidation, is a classic method for the anti-Markovnikov hydration of alkynes to yield aldehydes. Reaction of this compound with borane (B79455) reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane would lead to the formation of a vinylborane (B8500763) intermediate. The bulky neopentyl group directs the boron atom to the terminal carbon of the alkyne with high regioselectivity. Subsequent oxidation of the vinylborane, typically with hydrogen peroxide under basic conditions, would yield 6,6-dimethylheptanal.

ReactionReagentCatalyst/ConditionsExpected Major Product
HydrosilylationTriethylsilanePlatinum-based catalyst(E)-1-(Triethylsilyl)-6,6-dimethylhept-1-ene
HydroaminationAnilineGold-based catalystN-(6,6-dimethylhept-1-en-1-yl)aniline
Hydroboration9-BBN, then H₂O₂, NaOHTHF6,6-dimethylheptanal

Cycloadditions and Annulation Reactions (e.g., [2+2+2] Cycloadditions)

The carbon-carbon triple bond of this compound can participate in various cycloaddition and annulation reactions to construct carbocyclic and heterocyclic frameworks. These transformations are often mediated by transition metals, which orchestrate the assembly of multiple unsaturated components.

One of the most powerful cycloaddition methodologies is the transition-metal-catalyzed [2+2+2] cycloaddition, which can assemble three alkyne units or combine alkynes with other unsaturated molecules like alkenes or nitriles to form substituted aromatic and hydroaromatic systems. In the context of this compound, a rhodium(I)-catalyzed cycloaddition could be envisioned. For instance, the reaction of 1-yne-vinylcyclopropanes with carbon monoxide has been shown to proceed through a formal [5+1]/[2+2+1] cycloaddition to build complex tricyclic skeletons. pku.edu.cn While not a direct [2+2+2] reaction of three simple alkynes, it highlights the utility of metal-catalyzed processes in complex ring formation. pku.edu.cn The participation of sterically demanding alkynes like this compound in such reactions can be challenging, often requiring careful optimization of catalysts and reaction conditions to overcome steric hindrance.

Gold-catalyzed reactions also provide pathways for annulations. Gold(I) catalysts are known to activate alkynes towards nucleophilic attack, initiating cascades that can lead to the formation of cyclic structures. beilstein-journals.orgnih.gov For example, gold catalysts can promote intramolecular (4+2) cycloadditions of unactivated alkynes and dienes. beilstein-journals.org

Reaction TypeReactantsCatalyst SystemProduct Type
[2+2+2] CycloadditionThis compound (3 equiv.)Co(I) or Rh(I) complexSubstituted benzene
Rh(I)-catalyzed [3+2] cycloaddition1-yne-vinylcyclopropanes[Rh(CO)₂Cl]₂Bicyclic cyclopentane (B165970) derivatives

Carbonylation and Carboxylation Reactions

Introducing a carbonyl group into the molecular framework of this compound can be achieved through carbonylation and carboxylation reactions, leading to valuable intermediates like α,β-unsaturated carboxylic acids and esters.

Carbonylation: This process involves the reaction of the alkyne with carbon monoxide, typically in the presence of a transition metal catalyst (e.g., palladium, rhodium, or cobalt) and a nucleophile such as water or an alcohol. The reaction can be controlled to produce various products. For instance, hydrocarboxylation (with water) or hydroalkoxycarbonylation (with an alcohol) of this compound would likely yield branched and linear unsaturated carboxylic acids or esters, respectively. The regioselectivity is a key challenge and is dependent on the catalyst system and reaction parameters.

Carboxylation: Direct carboxylation can be achieved by reacting the corresponding acetylide of this compound with carbon dioxide. The terminal alkyne is first deprotonated with a strong base (e.g., an organolithium reagent) to form the lithium acetylide. This potent nucleophile then attacks carbon dioxide upon its addition to the reaction mixture. Acidic workup protonates the resulting carboxylate to afford 6,6-dimethylhept-2-ynoic acid.

ReactionReagentsCatalyst/ConditionsProduct
HydroalkoxycarbonylationCO, MethanolPdCl₂(PPh₃)₂, CuI, BaseMethyl 2-(5,5-dimethylhexyl)acrylate
Carboxylation1. n-BuLi 2. CO₂ 3. H₃O⁺THF, low temperature6,6-dimethylhept-2-ynoic acid

Gold-Catalyzed Reactivity (e.g., Activation of Propargylic Alcohols)

Gold catalysts, particularly cationic gold(I) complexes, are powerful π-acids that effectively activate the carbon-carbon triple bond of alkynes toward nucleophilic attack. nih.govresearchgate.net This reactivity has been exploited in a vast array of transformations, including cyclizations and rearrangements. nih.gov

While specific gold-catalyzed reactions of this compound itself are not widely reported, the reactivity of the structurally related propargylic alcohol, 6,6-dimethylhept-1-en-4-yn-3-ol, provides insight. nbinno.comnih.govchemicalbook.comlookchem.com Gold catalysts are known to activate propargylic alcohols, facilitating rearrangements or acting as intermediates in more complex synthetic sequences. The activation of the alkyne moiety in such substrates can trigger intramolecular cyclizations or additions of external nucleophiles. nih.gov For example, gold(I)-catalyzed intermolecular addition of an alcohol to an alkyne can be coupled with other tandem reactions, significantly increasing molecular complexity in a single step.

The general strategy involves the coordination of the gold(I) catalyst to the alkyne, which lowers the LUMO of the triple bond and renders it susceptible to attack by a wide range of nucleophiles. This approach is central to the construction of diverse molecular scaffolds from simple arylalkyne derivatives. nih.gov

Substrate TypeCatalystReaction TypeProduct Class
Terminal AlkyneAu(I) complexIntermolecular hydroalkoxylationVinyl ethers
Propargylic AlcoholAu(I) complexMeyer-Schuster rearrangementα,β-Unsaturated ketones
1,6-EnyneAu(I) complex6-endo-dig cyclizationCyclic compounds

Functionalization at the Terminal Acetylenic Proton

Deprotonation and Formation of Acetylides

The proton on the terminal sp-hybridized carbon of this compound is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons. This allows for its selective removal by a strong base to form a corresponding acetylide anion. This acetylide is a powerful carbon nucleophile and a key intermediate for forming new carbon-carbon bonds. libretexts.orgyoutube.com

Commonly used bases for this deprotonation include sodium amide (NaNH₂), organolithium reagents like n-butyllithium (n-BuLi), or Grignard reagents such as ethylmagnesium bromide. google.comgoogle.com The choice of base and solvent can influence the subsequent reactivity of the acetylide. For example, reacting this compound (referred to as t-butylacetylene in some contexts for its core structure) with an organomagnesium compound of the Grignard type (RMgX) successfully generates the corresponding t-butylacetylide, which can then be used in further reactions, such as addition to aldehydes. google.com

The formation of the acetylide is a crucial first step for many synthetic transformations, including alkylation, addition to carbonyls, and coupling reactions. libretexts.org

BaseSolventProduct
Sodium amide (NaNH₂)Liquid Ammonia (B1221849)6,6-dimethylhept-1-ynylsodium
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)6,6-dimethylhept-1-ynyllithium
Ethylmagnesium bromide (EtMgBr)Tetrahydrofuran (THF)(6,6-dimethylhept-1-ynyl)magnesium bromide

Homocoupling and Heterocoupling Reactions (e.g., Glaser, Cadiot-Chodkiewicz, Sonogashira)

The 6,6-dimethylhept-1-ynyl acetylide, formed in situ or pre-formed, is a versatile building block for various coupling reactions to synthesize conjugated diyne systems or connect the alkyne to aryl or vinyl groups.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. The reaction is typically carried out using a copper(I) salt, such as copper(I) chloride or bromide, an amine base, and an oxidant, often oxygen from the air. organic-chemistry.orgrsc.org Subjecting this compound to Glaser coupling conditions would yield 2,2,13,13-tetramethyltetradeca-5,7-diyne. A modification of this reaction, the Hay coupling, uses a soluble copper-TMEDA complex, which can be more versatile. organic-chemistry.org

Cadiot-Chodkiewicz Coupling: This reaction is a powerful method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.comrsc.orgrsc.orgorganic-chemistry.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org For instance, the reaction of this compound with 1-bromo-2-phenylethyne under Cadiot-Chodkiewicz conditions would selectively produce 1-phenyl-8,8-dimethylnona-1,3-diyne. This method avoids the formation of homocoupled byproducts that can complicate Glaser-type cross-couplings. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is one of the most reliable methods for forming C(sp)-C(sp²) bonds. To synthesize an aryl-substituted derivative of this compound, the alkyne would be reacted with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).

Coupling ReactionCoupling PartnersCatalyst SystemProduct Type
GlaserThis compound (2 equiv.)Cu(I) salt, O₂Symmetrical 1,3-diyne
Cadiot-ChodkiewiczThis compound + 1-HaloalkyneCu(I) salt, Amine baseUnsymmetrical 1,3-diyne
SonogashiraThis compound + Aryl/Vinyl HalidePd catalyst, Cu(I) cocatalyst, Amine baseAryl/Vinyl-substituted alkyne

Advanced Spectroscopic and Computational Analysis of 6,6 Dimethylhept 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. For 6,6-dimethylhept-1-yne, detailed ¹H and ¹³C NMR analyses would provide a complete picture of its molecular framework.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis for Structural Elucidation

¹H NMR: A predicted ¹H NMR spectrum of this compound would show distinct signals corresponding to each unique proton environment. The terminal alkyne proton (H-1) would appear as a triplet, coupled to the protons on C-3. The methylene (B1212753) protons at C-3, C-4, and C-5 would exhibit complex splitting patterns due to coupling with their neighbors. The nine equivalent protons of the tert-butyl group at C-6 would present as a sharp singlet, significantly shielded and appearing at a characteristic upfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum would be expected to show seven distinct carbon signals. The sp-hybridized carbons of the alkyne (C-1 and C-2) would have characteristic chemical shifts in the range of 60-90 ppm. The signals for the methylene carbons (C-3, C-4, and C-5) would appear in the aliphatic region, and their specific shifts would be influenced by their proximity to the alkyne and the bulky tert-butyl group. The quaternary carbon (C-6) and the three equivalent methyl carbons of the tert-butyl group would also have distinct and predictable chemical shifts.

A hypothetical data table for the expected NMR data is presented below.

Position¹H Chemical Shift (ppm, predicted)¹H Multiplicity (predicted)J (Hz, predicted)¹³C Chemical Shift (ppm, predicted)
1~1.9t~2.5~68
2---~84
3~2.1dt~7.0, 2.5~18
4~1.4m~7.0~28
5~1.5t~7.0~43
6---~31
7 (CH₃)~0.9s-~29

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish the connectivity of the carbon skeleton, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between H-1 and H-3, H-3 and H-4, and H-4 and H-5, confirming the linear arrangement of these protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton to its attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons (C-1, C-3, C-4, C-5, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the singlet of the tert-butyl protons (H-7) to the quaternary carbon C-6 and the methylene carbon C-5. The acetylenic proton (H-1) would show correlations to C-2 and C-3.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups. For this compound, these techniques would provide clear signatures for the terminal alkyne.

C≡C Stretch: A weak but sharp absorption band would be expected in the IR spectrum around 2100-2140 cm⁻¹, characteristic of a terminal alkyne C≡C triple bond stretch. This vibration would likely give a strong, sharp signal in the Raman spectrum.

≡C-H Stretch: A strong, sharp band would be anticipated in the IR spectrum around 3300 cm⁻¹, corresponding to the stretching vibration of the acetylenic C-H bond.

C-H Bending: The bending vibration of the acetylenic C-H bond would be expected to produce a strong band in the IR spectrum in the region of 600-700 cm⁻¹.

Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methylene and methyl groups.

A summary of expected vibrational frequencies is provided in the table below.

Functional GroupVibration TypeExpected Frequency (cm⁻¹, IR)Expected Intensity (IR)Expected Frequency (cm⁻¹, Raman)Expected Intensity (Raman)
≡C-HStretch~3300Strong, Sharp~3300Moderate
C-H (sp³)Stretch2850-2960Strong2850-2960Strong
C≡CStretch~2120Weak, Sharp~2120Strong, Sharp
≡C-HBend600-700Strong--

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Studies

HRMS would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₉H₁₆). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for terminal alkynes include the loss of the terminal hydrogen and cleavage of the bonds adjacent to the triple bond. For this compound, a prominent fragmentation would be the loss of a tert-butyl radical, leading to a stable propargyl cation.

X-ray Crystallography of Solid Derivatives and Co-crystals

As this compound is a liquid at room temperature, X-ray crystallography could only be performed on a solid derivative or a co-crystal. This technique would provide the most precise and unambiguous determination of the molecular geometry, including bond lengths, bond angles, and torsional angles. However, no such crystallographic studies have been reported.

Computational Chemistry and Theoretical Investigations

In the absence of experimental data, computational chemistry could provide valuable insights into the properties of this compound. Using methods like Density Functional Theory (DFT), it would be possible to:

Calculate the optimized molecular geometry.

Predict ¹H and ¹³C NMR chemical shifts.

Simulate the IR and Raman spectra.

Determine the relative energies of different conformers.

Investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Such theoretical investigations would serve as a valuable reference for future experimental work on this compound.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the availability of specific advanced spectroscopic and computational data for the chemical compound this compound. While general principles of computational chemistry and spectroscopy are well-established for terminal alkynes, detailed research findings, including Density Functional Theory (DFT) calculations, specific spectroscopic parameters, reaction mechanism elucidation, and conformational analysis directly pertaining to this compound, are not present in the public domain.

General computational studies on terminal alkynes have been conducted to understand their electronic structure, molecular orbitals, and reaction mechanisms. rsc.orgrsc.orgacs.orgnih.govresearchgate.net These studies provide a foundational understanding of how the alkyne functional group behaves in various chemical environments. However, the specific influence of the 6,6-dimethylheptyl substituent on the electronic and conformational properties of the acetylene (B1199291) unit in this compound has not been specifically investigated or reported.

Similarly, while experimental spectroscopic data for related compounds are available, such as for 6,6-dimethylhept-1-en-4-yne, this information cannot be directly extrapolated to this compound without significant assumptions. nih.gov The presence of a double bond in the former significantly alters its electronic and structural properties compared to the saturated alkyl chain in the target compound.

Consequently, any attempt to generate an article with the requested detailed sections on DFT calculations, prediction of spectroscopic parameters, reaction mechanism elucidation, and conformational analysis for this compound would necessitate the use of analogous data from other terminal alkynes. This approach would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, due to the absence of specific research data for this compound in the scientific literature, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. Further experimental and computational research on this specific molecule is required to generate the detailed analysis requested.

Applications of 6,6 Dimethylhept 1 Yne in Advanced Organic Synthesis and Materials Science

As a Versatile Precursor in Complex Organic Molecule Synthesis

The dual functionality of a reactive terminal alkyne and a bulky, sterically directing group makes 6,6-dimethylhept-1-yne and its structural analogs valuable in the precise construction of complex molecular architectures.

Building Block for Pharmaceutical Intermediates (e.g., Terbinafine Precursors)

The structural core of this compound, specifically the tert-butylacetylene moiety, is fundamental to the synthesis of the antifungal drug Terbinafine. While the direct precursor to Terbinafine is 6,6-dimethylhept-1-en-4-yn-3-ol, this key intermediate is synthesized from the simpler and more accessible alkyne, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). The synthesis involves the metalation of 3,3-dimethyl-1-butyne, typically with an organolithium reagent like n-butyllithium, to form a lithium acetylide. This nucleophile is then reacted with an electrophile to build the carbon skeleton.

In an established industrial route, the lithium salt of 3,3-dimethyl-1-butyne is added to acrolein to produce 6,6-dimethyl-1-en-4-yn-3-ol, the crucial enynol intermediate for Terbinafine. nih.gov Recent advancements have focused on creating safer and more efficient synthetic pathways. For example, a three-step batch-flow hybrid process has been developed that avoids the use of toxic acrolein directly. acs.orgacs.org This process involves the reaction of lithiated 3,3-dimethyl-1-butyne with ethyl formate (B1220265) to generate an aldehyde intermediate, which then undergoes a Grignard reaction with vinylmagnesium bromide to yield the target enynol, 6,6-dimethylhept-1-en-4-yn-3-ol, with good conversion and high selectivity. acs.orgacs.org This intermediate is then converted through several steps, including chlorination and substitution with N-methyl-1-naphthalenemethylamine, to produce Terbinafine. wikipedia.org

Table 1: Synthesis of Terbinafine Precursor 6,6-dimethylhept-1-en-4-yn-3-ol
StepReactantsKey TransformationProductReference
13,3-dimethyl-1-butyne, n-ButyllithiumMetalation (formation of lithium acetylide)Lithio-3,3-dimethyl-butyne acs.orgacs.org
2Lithio-3,3-dimethyl-butyne, Ethyl formateAcylation4,4-dimethylpent-2-ynal (intermediate aldehyde) acs.org
34,4-dimethylpent-2-ynal, Vinylmagnesium bromideGrignard Addition6,6-dimethylhept-1-en-4-yn-3-ol acs.orgacs.org

Synthesis of Natural Product Frameworks (where the alkyne or its derivatives form a key part)

Terminal alkynes are foundational functional groups in the total synthesis of natural products, primarily due to their ability to participate in carbon-carbon bond-forming reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions are instrumental in constructing the complex carbon skeletons of polyyne natural products, which exhibit a wide range of biological activities. academie-sciences.fr

While specific, widespread examples of this compound being directly incorporated into natural product frameworks are not prominent in the literature, the tert-butylacetylene unit it contains is employed as a sterically bulky protecting or directing group in synthetic strategies. The bulky group can prevent unwanted side reactions or stabilize highly reactive polyyne chains. wikipedia.org The terminal alkyne provides a reliable handle for chain elongation and the introduction of further complexity, making it a conceptually important, if not directly incorporated, building block.

Precursor for Stereoselective Synthesis of Chiral Compounds

The terminal alkyne of this compound is a versatile functional group that can be transformed into various other groups through stereoselective reactions, making it a useful precursor for chiral compounds. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

Several modern synthetic methods can be applied to terminal alkynes to create chiral centers with high fidelity:

Asymmetric Hydrogenation: While direct asymmetric hydrogenation of a terminal alkyne to a chiral alkane is not standard, the alkyne can first be converted to a prochiral trisubstituted alkene. Subsequent asymmetric hydrogenation of this alkene can yield a chiral center.

Asymmetric Hydrosilylation/Hydroboration: The addition of silicon or boron hydrides across the triple bond can be catalyzed by chiral transition metal complexes. The resulting vinylsilanes or vinylboranes are versatile chiral intermediates that can be further functionalized, for example, through oxidation to chiral ketones or cross-coupling reactions.

Asymmetric Conjugate Addition: Terminal alkynes can be activated to act as nucleophiles in asymmetric conjugate addition reactions, adding to α,β-unsaturated compounds in the presence of a chiral catalyst to create a new stereocenter. nih.govresearchgate.net

Catalytic Coupling Reactions: Recent advances have enabled the catalytic coupling of terminal alkynes with various partners to generate highly substituted alkenes with excellent stereoselectivity. nih.gov

In these reactions, the bulky 6,6-dimethyl substituent can play a significant role in influencing the stereochemical outcome by providing steric hindrance that directs the approach of reagents to the catalyst-alkyne complex. acs.org

Role in Polymer Chemistry and Advanced Materials Development

The unique electronic and structural properties of the alkyne group are leveraged in materials science for the creation of functional polymers and complex macromolecular structures.

Monomer for Polymerization Reactions (e.g., conjugated polymers, specialized elastomers)

The polymerization of terminal alkynes can lead to conjugated polymers with interesting optical and electronic properties. However, the direct homopolymerization of sterically hindered terminal alkynes like this compound is challenging. The formation of a bulky carbene intermediate during metathesis polymerization can hinder efficient propagation. nih.govacs.org

Despite this limitation, bulky terminal alkynes are valuable in specific polymerization strategies:

Copolymerization: They can be effectively copolymerized in an alternating fashion with less sterically hindered monomers. For example, terminal alkynes have been successfully copolymerized with 2,3-dihydrofuran (B140613) using a Grubbs' catalyst, demonstrating a controlled polymerization process. nih.govacs.org

Stabilization of Polyynes: In the synthesis of polyynes—long chains of alternating single and triple bonds—bulky terminal groups such as tert-butyl are crucial. These groups act as "end-caps" that stabilize the otherwise highly reactive and potentially explosive polyyne chains, allowing for the synthesis and isolation of long, well-defined molecular wires. wikipedia.org

Incorporation into Supramolecular Assemblies and Dendrimers

The terminal alkyne is a premier functional group for use in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, making it an ideal tool for the construction of complex, well-defined macromolecular architectures like dendrimers and supramolecular assemblies. nih.gov

Dendrimers are perfectly branched, tree-like macromolecules with a defined size, shape, and surface functionality. The terminal alkyne of a molecule like this compound allows it to be "clicked" onto a growing dendrimer structure that has azide (B81097) functionalities, or vice versa. This modular approach, often referred to as a "grow-then-click" or "click-and-grow" strategy, enables the precise synthesis of dendrimers with tailored properties. mdpi.com The bulky tert-butyl group can influence the final properties of the dendrimer, affecting its solubility, thermal stability, and the packing of its branches, which in turn impacts its function in applications ranging from drug delivery to catalysis. rsc.orgnih.gov Similarly, in supramolecular chemistry, terminal alkynes can self-assemble on surfaces through specific non-covalent interactions, forming ordered patterns. researchgate.net

Surface Functionalization and Material Modification through Alkyne Chemistry

The immobilization of organic molecules onto solid substrates is a cornerstone of modern materials science, enabling the tailoring of surface properties for applications ranging from biocompatible coatings to electronic devices. Terminal alkynes, including this compound, are pivotal in this field due to their ability to form robust covalent bonds with various surfaces.

The high electron density and reactivity of the terminal alkyne group in this compound make it an ideal candidate for creating self-assembled monolayers (SAMs) on different substrates. mdpi.comnih.govnih.gov On-surface synthesis provides a promising avenue for the precise, bottom-up construction of nanostructures through the controlled coupling of molecular precursors. mdpi.comnih.govnih.govdiva-portal.org The choice of the metallic substrate is a critical factor in directing the reaction pathways of terminal alkynes. For instance, gold surfaces, known for their relative inertness, tend to favor the cyclization of terminal alkynes, while silver surfaces can mediate different coupling reactions. mdpi.comresearchgate.net

The bulky tert-butyl group in this compound is expected to play a significant role in the packing and ordering of the resulting monolayer. This steric hindrance can prevent dense packing, leading to surfaces with altered hydrophobicity, lubricity, and chemical reactivity compared to monolayers formed from linear-chain alkynes.

Table 1: Comparison of Potential Surface Properties of Monolayers Derived from Different Alkynes

Alkyne Precursor Expected Packing Density Potential Surface Energy Dominant Intermolecular Interaction
1-Octyne High Low Van der Waals
This compound Low Higher Steric Repulsion

It is important to note that the functionalization of polymeric surfaces is often a more complex task, frequently requiring multi-step procedures. However, innovative one-step surface immobilization strategies are being developed that could be applicable to a wide array of materials and chemical functionalities.

Applications in Click Chemistry and Bioconjugation (Purely Chemical Aspects)

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, affording high yields of a single product. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and its ability to proceed under mild, often aqueous, conditions. nih.gov

This compound, as a terminal alkyne, is a potential substrate for CuAAC reactions. The reaction would proceed as follows:

This compound + R-N₃ ---(Cu(I) catalyst)--> 1-R-4-(4,4-dimethylpentyl)-1H-1,2,3-triazole

The steric bulk of the tert-butyl group in this compound is not expected to significantly impede the CuAAC reaction, as the reaction is generally tolerant of steric hindrance around the alkyne. nih.gov However, the reaction rate might be subtly influenced compared to less hindered alkynes.

Table 2: Predicted Relative Reaction Rates in CuAAC for Various Terminal Alkynes

Alkyne Steric Hindrance Predicted Relative Rate
1-Hexyne Low 1.00
Phenylacetylene Moderate 0.95

Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst. magtech.com.cnnih.govnih.gov However, SPAAC requires the use of strained cyclic alkynes and therefore is not directly applicable to the linear structure of this compound.

The resulting triazole products from the click reaction with this compound would incorporate a bulky, lipophilic 4,4-dimethylpentyl group. This could be leveraged in materials science to create polymers with modified solubility or thermal properties. In a bioconjugation context, while direct in-vivo applications are not the focus here, the chemical principle remains that this bulky group could be introduced as a tag or a modifying agent for biomolecules in vitro, potentially influencing their aggregation or interaction with hydrophobic surfaces.

Emerging Applications in Catalysis and Ligand Design

The alkyne functional group can coordinate to transition metals, forming stable organometallic complexes. wikipedia.org These complexes can serve as intermediates in a variety of catalytic transformations, including hydrogenation, trimerization, and polymerization of alkynes. wikipedia.org The synthesis of transition metal alkyne complexes often involves the displacement of labile ligands by the alkyne. wikipedia.org

The neopentyl group adjacent to the alkyne in this compound can influence the stability and reactivity of its metal complexes. This bulky group can create a specific steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions. For instance, in palladium-catalyzed cyclization reactions, the steric profile of the alkyne substrate can be a determining factor. researchgate.net

Furthermore, this compound can be envisioned as a precursor for the synthesis of more complex ligands. For example, it could be incorporated into pincer-type ligands, where the alkyne moiety remains available for further reactions or to modulate the electronic properties of the metal center. The design of metal complexes with the aim of stabilizing geometrically-strained systems is an active area of research where novel alkyne-based ligands are being explored.

Table 3: Potential Catalytic Applications of Metal Complexes of this compound

Metal Center Potential Catalytic Reaction Role of the Alkyne Ligand
Palladium Cross-coupling reactions Steric control of regioselectivity
Rhodium Hydroformylation Electronic modification of the catalyst

While specific research on the catalytic applications of this compound is not yet prominent, the fundamental principles of organometallic chemistry suggest that its unique combination of a reactive alkyne and a bulky alkyl group holds promise for the development of novel catalysts and ligands with tailored properties.

Future Directions and Research Perspectives in 6,6 Dimethylhept 1 Yne Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

The synthesis of terminal alkynes, including 6,6-dimethylhept-1-yne, has traditionally relied on methods that can lack efficiency and generate significant waste. The future of its synthesis lies in the development of catalytic and atom-economical routes that minimize byproducts and maximize the incorporation of all atoms from the reactants into the final product msd-life-science-foundation.or.jporganic-chemistry.org.

Key research perspectives include:

Catalytic Cross-Coupling Reactions: Moving beyond classical elimination reactions, research will likely focus on catalytic methods that couple smaller fragments. This includes exploring advanced palladium- or copper-catalyzed cross-coupling reactions that can efficiently form the C(sp)-C(sp3) bond, even with the steric hindrance imposed by the 3,3-dimethylbutyl group nih.gov. The development of tailored ligands that can accommodate bulky substrates will be crucial for achieving high yields and selectivity.

Cross-Dehydrogenative Coupling (CDC): CDC reactions represent a highly atom-economical strategy as they form C-C bonds from non-prefunctionalized substrates, with dihydrogen often being the only byproduct researchgate.net. Future work could target the direct coupling of a neopentyl-containing precursor with an acetylene (B1199291) source, avoiding the need for pre-functionalization steps.

Alkene and Alkyne Metathesis: Exploring metathesis routes could provide novel and efficient pathways to this compound and its derivatives from different starting materials.

Synthetic StrategyDescriptionKey Research GoalPotential Advantage
Catalytic Cross-CouplingPd or Cu-catalyzed coupling of an organometallic neopentyl-like reagent with an ethynyl (B1212043) synthon.Design of ligands to overcome steric hindrance.High selectivity and functional group tolerance.
Dehydrogenative CouplingDirect C-H activation to couple a neopentyl-containing alkane with an acetylene source.Development of highly active and selective catalysts.Maximum atom economy; minimal waste.
Flow Synthesis from IsoxazolonesGeneration of the alkyne from isoxazolone precursors under continuous flow conditions.Optimization of flow reactors for safety and scalability.Overcomes limitations of hazardous batch reactions researchgate.netvapourtec.com.

Exploration of Novel Reactivity and Transformation Pathways

The unique structure of this compound, combining a reactive terminal alkyne with a bulky, sterically demanding alkyl group, presents opportunities for discovering new reactivity patterns. The neopentyl-like group is known to significantly slow SN2 reactions due to steric hindrance, a principle that can be exploited to control selectivity in other transformations masterorganicchemistry.comyoutube.com.

Future research will likely focus on:

Selective Functionalization: The steric bulk of the 3,3-dimethylbutyl group can act as a directing group, influencing the regioselectivity of addition reactions across the triple bond. This could enable selective hydrofunctionalization, carbometalation, or cycloaddition reactions that might be unselective for less hindered alkynes.

Cascade Reactions: Designing one-pot cascade reactions that leverage the terminal alkyne as a linchpin for constructing complex molecular architectures is a promising direction organic-chemistry.orgnih.gov. For instance, a coupling reaction could be followed by an intramolecular cyclization, where the bulky substituent guides the folding of the intermediate.

Metal-Vinylidene Intermediates: Terminal alkynes can be converted into highly reactive metal-vinylidene intermediates, which are central to a variety of catalytic transformations researchgate.net. Investigating how the sterics of this compound influence the formation and subsequent reactivity of these intermediates could lead to novel synthetic methods for creating β-lactams or other valuable heterocycles researchgate.net.

Four-Component Reactions: Recent advances have shown that terminal alkynes can participate in complex, multi-component reactions to form valuable products like amidines in a single step organic-chemistry.org. Applying these methods to this compound could provide rapid access to novel, sterically encumbered molecules with potential applications in medicinal chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, and scalability. For the chemistry of this compound, these technologies represent a major avenue for future development.

Continuous Flow Synthesis: Performing reactions involving alkynes in continuous flow reactors can mitigate safety concerns associated with handling these high-energy compounds and can allow for precise control over reaction parameters like temperature and residence time researchgate.netacs.org. A future goal is to develop a fully continuous process for the synthesis and subsequent functionalization of this compound, enabling on-demand production vapourtec.com.

Automated Synthesis Platforms: Automated platforms can accelerate the discovery of new reactions and the optimization of existing ones by performing numerous experiments in a high-throughput manner merckmillipore.comresearchgate.netyoutube.com. Such platforms could be used to rapidly screen catalysts and conditions for the synthesis of this compound derivatives or to build libraries of compounds for biological screening fu-berlin.de. The integration of artificial intelligence with these platforms can further streamline the design and execution of complex synthetic routes youtube.com.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing chemical processes. The alkyne functionality in this compound provides a unique spectroscopic handle that can be leveraged for real-time, in-situ reaction monitoring.

FlowNMR Spectroscopy: Flow Nuclear Magnetic Resonance (FlowNMR) is a powerful, non-invasive technique for monitoring reactions as they occur within a flow reactor rsc.org. The distinct signal of the acetylenic proton in this compound can be tracked to provide precise kinetic data on its consumption and the formation of products.

Raman Spectroscopy: The carbon-carbon triple bond gives rise to a strong and sharp signal in the Raman spectrum, typically in a region that is free from interference from other functional groups (the "Raman-silent" region) nih.govacs.org. This makes Raman spectroscopy an ideal tool for in-situ monitoring of reactions involving this compound, including its use in biological systems or for functionalizing materials nih.govrsc.orgnih.gov.

Hyperpolarization Techniques: For monitoring reactions at very low concentrations, advanced techniques like Signal Amplification by Reversible Exchange (SABRE) can be used to dramatically enhance NMR signals nih.govnih.govacs.orgresearchgate.net. Applying SABRE to the reactions of this compound could enable detailed mechanistic studies even for highly efficient catalytic processes where reactant and intermediate concentrations are minimal nih.govnih.govresearchgate.net.

TechniqueObservable SignalKey Research Application
FlowNMRAcetylenic Proton (≡C-H)Real-time kinetic analysis in continuous flow systems rsc.org.
Raman SpectroscopyC≡C Stretch (~2100-2260 cm⁻¹)In-situ monitoring of surface functionalization or reactions in complex media nih.govacs.org.
SABRE-NMRHyperpolarized Proton SignalsMechanistic studies of low-concentration catalytic reactions nih.govacs.orgresearchgate.net.

Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity vub.be. For this compound, computational methods can guide the rational design of new derivatives with specific, pre-determined properties.

Predicting Reactivity: DFT calculations can be used to model the electronic structure of the alkyne and predict how the bulky alkyl group influences its reactivity in various transformations, such as cycloadditions or metal-catalyzed reactions vub.benih.gov. This allows for the in-silico screening of potential reactions before they are attempted in the laboratory.

Rational Ligand and Catalyst Design: When using this compound in catalytic cycles, computational modeling can help design catalysts or ligands that are sterically and electronically matched to the substrate, enhancing efficiency and selectivity rsc.org.

Designing Functional Molecules: Researchers can computationally design derivatives of this compound by modifying the substituent or adding other functional groups. These models can predict properties such as the HOMO-LUMO gap, which relates to electronic behavior, or the binding affinity to a specific target nih.gov. This predictive power accelerates the development of molecules for applications in materials science or medicinal chemistry.

Expansion of Applications in Smart Materials and Nanotechnology

The terminal alkyne group is a versatile anchor for attaching molecules to surfaces and for building larger molecular architectures through reactions like "click chemistry" synplechem.com. The unique combination of this reactive handle with a bulky, rigid spacer in this compound makes it a highly promising building block for advanced materials.

Surface Functionalization of Nanoparticles: Terminal alkynes can be used for the rapid and stable functionalization of gold and silver nanoparticles acs.orgnih.govacs.orgfigshare.comhiyka.com. Using this compound as a ligand could offer unique advantages. The bulky 3,3-dimethylbutyl group could act as a "standoff," preventing nanoparticle aggregation and creating a well-defined spacing between the nanoparticle core and other functional molecules attached to the alkyne. This is critical for applications in biosensing, drug delivery, and catalysis hiyka.comnih.gov.

Self-Healing Polymers and Smart Materials: The alkyne group can be incorporated into polymer backbones or as cross-linking points. The reactivity of the alkyne could be harnessed in the design of smart materials, such as self-healing polymers where a stimulus triggers a bond-forming reaction involving the alkyne to repair damage.

Molecular Scaffolding in 2D and 3D Materials: In the bottom-up construction of nanomaterials, this compound could serve as a rigid building block. Its defined length and steric bulk could be used to control the porosity and architecture of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to materials with tailored properties for gas storage or separation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-dimethylhept-1-yne, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves alkyne functionalization via Sonogashira coupling or alkylation of terminal alkynes with methyl halides. Key factors include temperature control (60–80°C), solvent polarity (e.g., THF or DMF), and catalytic systems (e.g., Pd/Cu for cross-coupling). Side reactions like over-alkylation or isomerization can be minimized by maintaining anhydrous conditions and inert atmospheres. Yield optimization requires monitoring via GC-MS or TLC at intermediate steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
TechniqueKey Peaks/DataPurpose
¹H NMR δ 1.2–1.4 (s, 6H, CH₃), δ 2.1–2.3 (m, 2H, CH₂), δ 1.9–2.0 (t, 1H, ≡CH)Confirm branching and alkyne position
IR ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)Verify alkyne functionality
GC-MS Molecular ion at m/z 124 (C₉H₁₆)Assess purity and detect impurities
  • Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Accelerated degradation at 40–60°C under inert atmosphere (N₂/Ar) to assess decomposition pathways.
  • Light Sensitivity : UV-Vis exposure (254–365 nm) to detect photo-isomerization or polymerization.
  • Hydrolytic Stability : Reactivity in protic solvents (e.g., H₂O/EtOH mixtures) monitored via pH changes and GC-MS.
  • Store in amber vials at –20°C with molecular sieves to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cycloaddition reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst loadings, or competing reaction mechanisms (e.g., [2+2] vs. [4+2] cycloadditions). To address this:

  • Perform kinetic studies (e.g., in situ FT-IR) to track intermediate formation.
  • Compare DFT-calculated activation energies for competing pathways with experimental Arrhenius plots.
  • Validate findings using multiple analytical techniques (e.g., XRD for product stereochemistry) .

Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer :

  • DFT Methods : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for predicting regioselectivity.
  • MD Simulations : Analyze solvent effects (e.g., toluene vs. DMSO) on reaction kinetics using NVT ensembles.
  • QTAIM Analysis : Map bond critical points to quantify electron density distribution in the alkyne moiety .

Q. How can researchers design experiments to probe the bioactivity of this compound without reliable prior data?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Test against enzyme libraries (e.g., kinases, cytochrome P450) to identify potential targets.
  • Metabolic Profiling : Use LC-HRMS to detect metabolites in hepatic microsome assays, identifying detoxification pathways.
  • Toxicity Assays : Combine zebrafish embryo models (FET assay) with transcriptomic analysis (RNA-seq) to evaluate developmental effects .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing discrepancies in physicochemical property data (e.g., boiling points) of this compound?

  • Methodological Answer :

  • Apply Grubbs’ test to identify outliers in reported boiling points (e.g., PubChem vs. NIST data).
  • Use multivariate regression to correlate properties with experimental conditions (pressure, purity).
  • Cross-reference with vapor pressure curves derived from Clausius-Clapeyron equations .

Q. How should researchers address challenges in reproducing synthetic yields across laboratories?

  • Methodological Answer :

  • Standardize protocols using ICH guidelines (e.g., Q2(R1) for analytical method validation).
  • Conduct round-robin tests with inter-lab calibration of instruments (e.g., NMR spectrometers).
  • Document raw data (e.g., reaction times, ambient humidity) in open-access repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.